N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide is a complex organic compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzoxazine ring fused with a sulfonamide group, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring. This can be achieved by reacting anthranilic acid with an acyl chloride derivative in the presence of a base such as triethylamine. The intermediate product is then cyclized using a cyclization agent like cyanuric chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: These compounds share the benzoxazine ring structure and have similar biological activities.
Sulfonamide Derivatives: These compounds share the sulfonamide group and are known for their antimicrobial properties.
Uniqueness
N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide is unique due to the combination of the benzoxazine ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N2O5S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C17H20N2O5S2/c1-12-8-9-16(13(2)17(12)18-25(3,20)21)26(22,23)19-10-11-24-15-7-5-4-6-14(15)19/h4-9,18H,10-11H2,1-3H3 |
InChI Key |
OBEYVCOEYJRFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCOC3=CC=CC=C32)C)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.